2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid
Description
Chemical Structure: 2-(4-{[(tert-Butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid (C₁₁H₁₇N₃O₄, MW: 255.28 g/mol) features a pyrazole core substituted at the 1-position with an acetic acid moiety and at the 4-position with a tert-butoxycarbonyl (Boc)-protected amino group . Its CAS registry number is 2248285-91-6, and it is cataloged as a biochemical building block, often used in medicinal chemistry for peptide synthesis or as an intermediate in drug discovery .
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazol-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-7-4-11-13(5-7)6-8(14)15/h4-5H,6H2,1-3H3,(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVHIOAJWYEHLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Boc-Protected Amino Group: The amino group is introduced by reacting the pyrazole with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The final step involves the alkylation of the pyrazole nitrogen with a bromoacetic acid derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation to form pyrazole N-oxides or reduction to yield dihydropyrazoles.
Coupling Reactions: The acetic acid moiety can be activated (e.g., as an ester or anhydride) and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Coupling: Carbodiimides (e.g., EDC, DCC) are used for coupling reactions to form amides or esters.
Major Products
Deprotected Amine: Removal of the Boc group yields 2-(4-amino-1H-pyrazol-1-yl)acetic acid.
N-Oxides and Dihydropyrazoles: Oxidation and reduction of the pyrazole ring yield these products.
Amides and Esters: Coupling reactions with amines or alcohols produce these derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid, as anticancer agents. For instance, compounds with pyrazole scaffolds have been shown to inhibit specific kinases involved in cancer progression. A study demonstrated that modifying the pyrazole structure can enhance selectivity against certain cancer cell lines while minimizing toxicity to normal cells .
2. Anti-inflammatory Properties
Pyrazole derivatives are recognized for their anti-inflammatory effects. Research indicates that compounds similar to this compound exhibit significant inhibition of cyclooxygenase enzymes, which are critical in the inflammatory process. These findings suggest that such compounds could be developed into therapeutic agents for conditions like arthritis and other inflammatory diseases .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole-based compounds has been explored extensively. Studies have shown that derivatives can exhibit activity against various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Agricultural Applications
1. Herbicides and Pesticides
In agricultural science, pyrazole derivatives are being investigated for their use as herbicides and pesticides. Their ability to inhibit specific enzymes in plants can lead to effective weed control without harming crops. For example, certain modifications of pyrazole structures have shown promising results in selectively targeting weed species while preserving crop integrity .
Material Science Applications
1. Polymer Chemistry
The unique chemical properties of this compound allow it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
Case Study 1: Anticancer Activity
A series of experiments conducted on modified pyrazole derivatives demonstrated that specific substitutions at the pyrazole ring significantly increased their potency against breast cancer cell lines. The study noted an IC50 value improvement of up to 50% compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Effects
In a preclinical trial assessing the anti-inflammatory properties of a related compound, researchers observed a reduction in paw edema in rat models when treated with the pyrazole derivative, supporting its potential as a non-steroidal anti-inflammatory drug (NSAID) .
Mechanism of Action
The mechanism of action of 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid and its derivatives depends on their specific biological targets. Generally, these compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The pyrazole ring often plays a crucial role in these interactions due to its ability to form hydrogen bonds and π-π stacking interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
Position and Nature of Substituents
- 2-(4-{[(tert-Butoxy)carbonyl]amino}-3-methyl-1H-pyrazol-1-yl)acetic Acid (CAS 2248285-91-6): Differs by a methyl group at the 3-position of the pyrazole ring, slightly increasing steric hindrance and altering solubility (MW: 255.28 g/mol) .
- Ethyl 1-[(tert-Butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate (Compound 10a, MW: 554 g/mol): Replaces the acetic acid with an ethyl ester and introduces indole-based substituents, significantly increasing molecular complexity and lipophilicity .
Functional Group Modifications
- Ethyl 1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate: Lacks the Boc-protected amino group but includes a 4-methoxybenzyl substituent, reducing polarity and altering metabolic stability .
Stereochemical Variations
- (2R)- and (2S)-2-(tert-Butoxycarbonylamino)-2-(1-methylpyrazol-4-yl)acetic Acid (CAS 2165947-34-0 and 3089-23-4): Chiral centers at the acetic acid’s α-carbon introduce stereoselectivity, critical for interactions with biological targets (e.g., enzymes or receptors). These isomers exhibit identical molecular weights (255.27 g/mol) but distinct optical activities and pharmacokinetic profiles .
Biological Activity
2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protected amino group and an acetic acid moiety, which contribute to its reactivity and biological interactions.
- Molecular Formula: C10H15N3O4
- Molecular Weight: 241.24 g/mol
- CAS Number: 1183336-63-1
The structure of this compound allows it to participate in various chemical reactions, making it a versatile building block in organic synthesis and medicinal chemistry.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a range of biological activities:
-
Anticancer Properties:
- Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For instance, a related study found IC50 values ranging from 2.43 to 14.65 μM against these cell lines, indicating significant cytotoxicity .
- Mechanistically, these compounds may act as microtubule-destabilizing agents, enhancing apoptosis in cancer cells. The induction of caspase-3 activity further supports their role in promoting programmed cell death .
- Enzyme Inhibition:
- Anti-inflammatory Activity:
The biological activity of this compound is largely attributed to its structural features:
- The pyrazole ring facilitates interactions with biological targets through hydrogen bonding and π-π stacking.
- The Boc-protected amino group can be deprotected to yield free amines that participate in further chemical transformations or interactions with receptors and enzymes .
Case Studies and Research Findings
Several studies have explored the biological activities of pyrazole derivatives:
Q & A
Q. What are the key physicochemical properties of 2-(4-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)acetic acid, and how do they influence experimental design?
The compound (C₁₁H₁₇N₃O₄, MW 255.28) contains a tert-butoxycarbonyl (Boc)-protected amino group and a pyrazole-acetic acid backbone, conferring moderate polarity and pH-dependent solubility. Its Boc group enhances stability during synthesis but requires acidic conditions (e.g., TFA) for deprotection. The acetic acid moiety allows for conjugation via carbodiimide-mediated coupling. Design experiments with inert atmospheres and anhydrous conditions to prevent Boc cleavage or unintended hydrolysis .
Q. What synthetic routes are reported for this compound, and how can purity be optimized?
Synthesis typically involves multi-step reactions:
- Step 1 : Boc protection of 4-amino-1H-pyrazole using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis .
- Step 2 : Alkylation of the pyrazole nitrogen with ethyl bromoacetate, followed by saponification to yield the acetic acid derivative . Purification methods:
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (3:7 to 1:1) for intermediates.
- Recrystallization : Final product from ethanol/water (80:20) achieves >95% purity .
Q. How should researchers handle stability and storage to ensure compound integrity?
The Boc group is stable under neutral conditions but hydrolyzes in strong acids/bases. Store at 4°C in airtight containers with desiccants (e.g., silica gel). Avoid prolonged exposure to light, which may degrade the pyrazole ring. Stability tests (HPLC, TLC) under accelerated conditions (40°C, 75% RH) show >90% integrity over 6 months .
Q. Which analytical techniques are critical for characterization?
- NMR : ¹H/¹³C NMR confirms Boc protection (δ 1.4 ppm for tert-butyl) and pyrazole ring protons (δ 7.5–8.2 ppm) .
- HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) with ESI-MS (m/z 256.1 [M+H]⁺) ensures purity and identity .
- FTIR : Peaks at 1700–1750 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from assay conditions (e.g., pH affecting solubility) or impurities. Mitigation strategies:
- Dose-response curves : Test across concentrations (1 nM–100 µM) in buffers of varying pH (5.0–7.4).
- Orthogonal assays : Validate target binding (SPR, ITC) alongside cellular assays (e.g., luciferase reporters).
- Impurity profiling : Use LC-HRMS to identify byproducts (e.g., de-Boc derivatives) that may antagonize activity .
Q. What computational methods predict the compound’s interactions with biological targets?
- Docking studies : Use AutoDock Vina with crystal structures of kinases or GPCRs (e.g., PDB 3QAK). Focus on the pyrazole ring’s hydrogen bonding with catalytic lysines.
- MD simulations : Simulate 100-ns trajectories (AMBER force field) to assess binding stability in lipid bilayers.
- ADMET prediction : SwissADME estimates moderate permeability (LogP ~1.8) but poor BBB penetration (TPSA 95 Ų) .
Q. What strategies optimize the compound’s pharmacokinetics for in vivo studies?
- Prodrug design : Esterify the acetic acid group (e.g., ethyl ester) to enhance oral bioavailability.
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release in plasma (t₁/₂ > 12 hrs).
- Metabolic stability : Incubate with liver microsomes; if rapid clearance occurs, introduce fluorine substituents to block CYP3A4 oxidation .
Q. How do structural analogs compare in activity, and what SAR insights emerge?
| Analog | Modification | Biological Activity |
|---|---|---|
| 4-(Trifluoromethyl)pyrazole analog | CF₃ substitution at pyrazole | 10× higher kinase inhibition (IC₅₀ 2 nM) |
| Boc-deprotected derivative | Free amino group | Loss of activity (IC₅₀ > 10 µM) |
| Methyl ester prodrug | Ethyl → methyl ester | Improved Cmax (1.5×) in rodent models |
The Boc group is critical for target engagement, while esterification improves bioavailability .
Methodological Notes
- Contradictory Data : Always cross-validate using orthogonal techniques (e.g., SPR vs. cellular assays) and replicate under standardized conditions .
- Synthetic Scalability : For multi-gram synthesis, replace column chromatography with recrystallization or centrifugal partition chromatography .
- Ethical Compliance : Adhere to GHS hazard guidelines (H302, H315) for handling; use fume hoods and PPE during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
